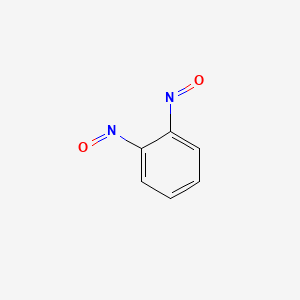

1,2-Dinitrosobenzene

Description

Structure

3D Structure

Properties

CAS No. |

25550-55-4 |

|---|---|

Molecular Formula |

C6H4N2O2 |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

1,2-dinitrosobenzene |

InChI |

InChI=1S/C6H4N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4H |

InChI Key |

XYLFFOSVQCBSDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=O)N=O |

physical_description |

Dinitrosobenzene appears as a yellow crystalline solid. Soluble in benzene. Toxic by inhalation and ingestion skin absorption. A strong irritant. Primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. May explode under prolonged exposure to heat or fire. |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Intermediate: A Technical Guide to the Discovery and History of o-Dinitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Dinitrosobenzene has long been a molecule of significant interest in organic chemistry, primarily due to its transient nature and pivotal role as a reactive intermediate. Its existence is fleeting, readily isomerizing to the more stable benzofuroxan structure. This technical guide provides a comprehensive overview of the historical pursuit of o-dinitrosobenzene, from early synthetic attempts to the modern spectroscopic and trapping experiments that have unequivocally confirmed its existence. Detailed experimental protocols for its generation and trapping, alongside a compilation of quantitative data, are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Furoxan Conundrum

The story of o-dinitrosobenzene is inextricably linked with that of benzofuroxan. Early attempts to synthesize 1,2-dinitrosoarenes consistently resulted in the formation of the corresponding furoxan, a more stable heterocyclic ring system. This observation led to the hypothesis that o-dinitrosobenzene exists as a short-lived intermediate in equilibrium with benzofuroxan. The validation of this hypothesis has been a long-standing challenge in physical organic chemistry, requiring innovative experimental techniques to generate and characterize this elusive molecule.

Historical Perspective

The first reports of polymeric dinitrosobenzenes date back to 1887 by Nietzki and Kehrmann. However, attempts to synthesize the ortho isomer proved challenging. For many years, the existence of o-dinitrosobenzene was inferred from the products of various reactions, particularly the thermal or photochemical decomposition of benzofuroxan and its derivatives. The equilibrium between benzofuroxan and o-dinitrosobenzene is a key concept in understanding its chemistry. Spectroscopic evidence for the transient o-dinitroso intermediate was later obtained through elegant matrix isolation studies at cryogenic temperatures.[1]

Generation of o-Dinitrosobenzene

The primary methods for generating o-dinitrosobenzene for subsequent trapping or spectroscopic analysis involve the thermal or photochemical ring-opening of a suitable precursor, most commonly benzofuroxan or the decomposition of o-nitrophenyl azide.

Thermal Decomposition of Benzofuroxan

Heating benzofuroxan leads to the reversible formation of o-dinitrosobenzene. The activation energy for the forward reaction (benzofuroxan to o-dinitrosobenzene) has been determined to be approximately 58.6 kJ/mol, while the reverse reaction has a very small activation energy of about 4.6 kJ/mol, indicating the high reactivity and instability of o-dinitrosobenzene.[2]

Caption: Equilibrium between benzofuroxan and o-dinitrosobenzene.

Photolysis of o-Nitrophenyl Azide

Irradiation of o-nitrophenyl azide in a cryogenic matrix provides another route to o-dinitrosobenzene, which can then be studied spectroscopically.

Evidence for Existence: Trapping Experiments

The most compelling chemical evidence for the existence of o-dinitrosobenzene comes from trapping experiments. In these experiments, the transient o-dinitrosobenzene is generated in the presence of a reactive "trapping" agent, which undergoes a characteristic reaction to form a stable adduct.

Diels-Alder Reactions

o-Dinitrosobenzene can act as a dienophile in Diels-Alder reactions. When generated in the presence of a conjugated diene, such as 2,3-dimethyl-1,3-butadiene or cyclopentadiene, it forms a stable cycloadduct.

Trapping with Nitrenes

Heating benzofuroxan with p-anisyl azide in bromobenzene at 155 °C generates o-dinitrosobenzene and a nitrene. The trapping of the o-dinitrosobenzene by two molecules of the nitrene has been reported to yield a product in 40% yield.[1]

Spectroscopic Characterization

Direct observation of o-dinitrosobenzene has been achieved using matrix isolation techniques at very low temperatures (12-14 K). By photolyzing benzofuroxan or o-nitrophenyl azide in an argon matrix, the transient o-dinitrosobenzene can be trapped and its infrared (IR) and ultraviolet (UV) spectra recorded.

Experimental Protocols

Synthesis of Precursors

o-Phenylenediamine is a key precursor for many heterocyclic compounds and can be synthesized by the reduction of o-nitroaniline.

Procedure: A mixture of 69 g (0.5 mole) of o-nitroaniline, 40 cc of a 20% sodium hydroxide solution, and 200 cc of 95% ethanol is placed in a 1-liter three-necked, round-bottomed flask fitted with a mechanical stirrer and a reflux condenser. The mixture is stirred vigorously and heated on a steam bath until it boils gently. The heat is then removed, and 130 g (2 gram atoms) of zinc dust is added in 10-g portions at a rate sufficient to maintain boiling. After the addition is complete, the mixture is refluxed for an additional hour. The hot solution is filtered, and the zinc is washed with hot ethanol. The combined filtrate is cooled, and the precipitated o-phenylenediamine is collected by filtration.[3]

Quantitative Data:

| Reactant | Moles | Mass/Volume |

| o-Nitroaniline | 0.5 | 69 g |

| 20% NaOH | - | 40 cc |

| 95% Ethanol | - | 200 cc |

| Zinc Dust | 2.0 | 130 g |

| Product | Yield | |

| o-Phenylenediamine | 74-85% |

Generation and Trapping of o-Dinitrosobenzene

The following is a general procedure for a Diels-Alder trapping experiment.

Caption: General workflow for a trapping experiment.

Procedure: A solution of benzofuroxan and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene) in an inert solvent (e.g., benzene or toluene) is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the stable Diels-Alder adduct.

Quantitative Data for Trapping Experiments:

| Trapping Agent | Reaction Conditions | Product | Yield |

| p-Anisyl azide | Bromobenzene, 155 °C | Nitrene adduct | 40%[1] |

Note: Detailed quantitative data for Diels-Alder trapping reactions are dispersed in the literature and require consulting specific research articles for precise conditions and yields.

Spectroscopic Data for Matrix-Isolated o-Dinitrosobenzene

The following table summarizes the key spectroscopic data obtained from matrix isolation studies that confirm the identity of o-dinitrosobenzene.

| Spectroscopic Method | Key Observations |

| Infrared (IR) | ν(N=O) bands observed at 1516 cm⁻¹ and 1501 cm⁻¹ for the ¹⁵N-labeled species.[1] |

| Ultraviolet (UV) | Characteristic absorption bands distinct from benzofuroxan. |

Conclusion

The story of o-dinitrosobenzene is a classic example of the pursuit of a reactive intermediate in organic chemistry. While it eludes isolation under normal conditions, a combination of clever trapping experiments and advanced spectroscopic techniques has provided irrefutable evidence of its existence. The equilibrium with its more stable isomer, benzofuroxan, governs its chemistry and has provided a rich field of study for physical organic chemists. The methods for its generation and trapping outlined in this guide serve as a foundation for further exploration of its reactivity and potential applications in synthesis.

References

1,2-Dinitrosobenzene: A Transient but Potent Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dinitrosobenzene is a highly reactive, transient chemical species that serves as a pivotal intermediate in a variety of organic transformations. Although its fleeting nature precludes isolation under normal conditions, its in situ generation has unlocked powerful synthetic pathways for the construction of complex heterocyclic scaffolds and for the formation of novel carbon-carbon bonds. This guide provides a comprehensive overview of the generation, characterization, and reactivity of this compound, with a focus on its application in synthetic chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound (C₆H₄N₂O₂) is an ortho-substituted nitrosoarene that has garnered significant interest due to its unique electronic structure and high reactivity. Its existence is primarily inferred through trapping experiments and spectroscopic studies at cryogenic temperatures. The chemistry of this compound is intrinsically linked to its valence isomer, benzofurazan oxide (also known as benzofurazan 1-oxide), with which it exists in a thermal and photochemical equilibrium. This relationship is the cornerstone of its utility, allowing for the controlled generation of the highly reactive dinitroso species from a stable precursor. As a potent diene and a precursor to various heterocyclic systems, this compound provides a versatile tool for synthetic chemists.

Generation of this compound

The primary and most synthetically useful method for generating this compound is through the ring-opening of benzofurazan oxide. This equilibrium can be shifted towards the dinitroso intermediate by thermal or photochemical means.

-

Thermal Generation: Heating benzofurazan oxide in a suitable solvent promotes the ring-opening to form this compound. This method is commonly employed for in situ trapping reactions, such as Diels-Alder cycloadditions.

-

Photochemical Generation: Photolysis of benzofurazan oxide, typically in an inert matrix at very low temperatures (e.g., 14 K in an argon matrix), allows for the direct spectroscopic observation of this compound.[1] This technique has been crucial for its characterization.[2] Photolysis of 2-nitrophenyl azide in a cryogenic matrix also yields this compound.[1][2]

Another conceptual route involves the controlled reduction of 1,2-dinitrobenzene, though this is less common for generating the reactive intermediate for synthetic purposes.

Spectroscopic and Computational Characterization

Direct characterization of this compound has been achieved under matrix isolation conditions, preventing its rapid dimerization or reversion to benzofurazan oxide.[2]

Table 1: Spectroscopic Data for this compound in Argon Matrix [2]

| Spectroscopic Technique | Characteristic Absorptions | Notes |

| Infrared (IR) | 1516 cm⁻¹, 1501 cm⁻¹ | Assigned to the N=O stretching vibrations. The presence of two bands in ¹⁵N-labeled experiments suggests minimal coupling between the two nitroso groups. |

| Ultraviolet (UV) | Broad absorptions in the UV region | Used to monitor its formation and subsequent reactions under photolytic conditions. |

Computational studies have been instrumental in understanding the energetics of the benzofurazan oxide/1,2-dinitrosobenzene equilibrium and the geometry of the transient intermediate.[2] These theoretical calculations complement experimental findings and help predict the reactivity of the dinitroso species.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its high reactivity as a heterodienic species.

4.1 Diels-Alder Reactions

As an electron-deficient diene, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienophiles.[2] This reaction, a type of hetero-Diels-Alder reaction, is a powerful method for constructing six-membered heterocyclic rings.[3][4] The reaction is particularly efficient with electron-rich dienophiles.[5][6]

-

Trapping Experiments: The high reactivity of this compound in Diels-Alder reactions makes it an excellent tool for trapping this transient intermediate, providing definitive evidence of its formation.[2]

4.2 Heterocycle Synthesis

The in situ generation of this compound from benzofurazan oxides is a key step in the synthesis of various nitrogen-containing heterocycles, such as quinoxaline 1,4-dioxides and phenazine 5,10-dioxides. Benzofurazan oxides react with enamines, enolates, and nitroalkanes to produce a diverse range of heterocyclic structures.[7]

4.3 Coordination Chemistry

1,2-Dinitrosoarenes can act as redox-active bidentate ligands, coordinating to transition metals. The trapping of the 1,2-dinitroso intermediate by ruthenium complexes has been demonstrated, leading to stable coordination compounds.[8] This opens avenues for the development of new catalysts and materials with interesting electronic properties.

Experimental Protocols

5.1 Synthesis of Benzofurazan Oxide from o-Nitroaniline

This procedure is adapted from Organic Syntheses.[9]

A. Preparation of Sodium Hypochlorite Solution:

-

Dissolve sodium hydroxide (50 g, 1.25 moles) in water (200 ml) with swirling.

-

Cool the solution to 0°C and add 100 g of crushed ice.

-

Place the flask in an ice bath and bubble chlorine gas (41 g, 0.58 mole) through the solution. Avoid excess chlorine.

-

Keep the resulting sodium hypochlorite solution at 0°C in the dark until use.

B. Synthesis of Benzofurazan Oxide:

-

Heat a mixture of potassium hydroxide (21 g, 0.32 mole) and 95% ethanol (250 ml) on a steam bath until the solid dissolves.

-

Dissolve o-nitroaniline (40 g, 0.29 mole) in the warm alkali solution.

-

Cool the deep red solution to 0°C.

-

Slowly add the prepared sodium hypochlorite solution over 10 minutes with vigorous stirring, maintaining the temperature near 0°C.

-

Collect the resulting flocculent yellow precipitate on a Büchner funnel, wash with water (200 ml), and air-dry.

-

The crude product can be recrystallized from a mixture of 95% ethanol (45 ml) and water (15 ml) to yield pure yellow benzofurazan oxide.

Expected Yield: 31.6–32.5 g (80–82%).[9] Melting Point: 72–73°C.[9]

5.2 Trapping of this compound via Diels-Alder Reaction (General Procedure)

A general approach for trapping the intermediate involves heating the precursor in the presence of a suitable trapping agent.

-

Dissolve benzofurazan oxide (1 equivalent) in an inert solvent (e.g., toluene, bromobenzene) in a reaction flask equipped with a reflux condenser.

-

Add an excess of the dienophile (e.g., a reactive alkene or alkyne, 2-5 equivalents).

-

Heat the mixture to reflux to thermally generate this compound in situ.

-

Monitor the reaction by TLC until the benzofurazan oxide is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography or recrystallization.

Table 2: Representative Diels-Alder Trapping Product Yields

| Dienophile | Product Type | Yield (%) | Reference |

| p-Anisyl azide | Triazole derivative | 40% | [2] |

| Various Alkenes/Alkynes | Dihydropyridazine derivatives | Varies | General Reaction |

Visualizations of Key Pathways

6.1 Benzofurazan Oxide - this compound Equilibrium

Caption: The thermal or photochemical equilibrium between benzofurazan oxide and this compound.

6.2 Diels-Alder Reaction of this compound

Caption: A generalized [4+2] cycloaddition (Diels-Alder) reaction of this compound.

6.3 Experimental Workflow: Synthesis of Benzofurazan Oxide

Caption: Workflow for the synthesis of benzofurazan oxide from o-nitroaniline.

Applications in Drug Development and Research

While this compound itself is too reactive for direct therapeutic use, its stable precursors, particularly benzofurazan and its N-oxide derivatives (benzofuroxans), are important scaffolds in medicinal chemistry.[10][11][12] These heterocycles are found in compounds with a wide range of biological activities, including:

-

Antimicrobial and Antifungal Agents [13]

-

Cardiovascular Effects

-

Fluorescent Probes: The electron-withdrawing nature of the benzofurazan moiety makes it a useful component in fluorescent sensors for biological imaging.[15]

The study of reactions involving this compound intermediates is crucial for developing novel synthetic routes to these and other pharmacologically active molecules.[14]

Safety Considerations

Dinitrosobenzenes and related nitroaromatic compounds should be handled with extreme care.[16]

-

Toxicity: They are toxic by inhalation, ingestion, and skin absorption.[16]

-

Explosive Hazard: Dinitrosobenzenes can be explosive, especially when subjected to heat or shock.[16] They are strong oxidizing agents and can react vigorously with reducing agents.[16]

-

Irritant: These compounds are strong irritants.[16]

All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A thorough risk assessment should be performed before handling these materials.

Conclusion

This compound is a quintessential example of a reactive intermediate whose transient existence belies its profound impact on synthetic organic chemistry. Through its controlled generation from stable precursors like benzofurazan oxide, it provides access to powerful transformations, most notably the Diels-Alder reaction, for the efficient construction of complex heterocyclic molecules. The continued exploration of its reactivity and the development of new trapping methods will undoubtedly lead to further innovations in the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for harnessing the synthetic potential of this fascinating intermediate.

References

- 1. This compound in argon matrices at 14 K - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Diels-Alder Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Benzofurazan N-oxides as synthetic precursors. Part 2. Conversion of benzofurazan N-oxides into 2H-benzimidazoles and some unusual reactions of 2H-benzimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Trapping of the putative 1,2-dinitrosoarene intermediate of benzofuroxan tautomerization by coordination at ruthenium and exploration of its redox non-innocence - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. medcraveonline.com [medcraveonline.com]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C6H4N2O2 | CID 24259 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Benzofuroxan and o-Dinitrosobenzene Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical equilibrium between benzofuroxan (also known as benzofurazan-N-oxide) and its valence tautomer, o-dinitrosobenzene. This equilibrium is of significant interest in organic chemistry and is crucial for understanding the reactivity and biological activity of benzofuroxan derivatives, a class of compounds with diverse pharmacological applications, including as nitric oxide (NO) donors. This document summarizes the available quantitative data, details key experimental protocols for studying this equilibrium, and provides visualizations of the underlying chemical processes.

The Benzofuroxan/o-Dinitrosobenzene Equilibrium: A Dynamic Relationship

Benzofuroxan exists in a dynamic equilibrium with its open-chain isomer, o-dinitrosobenzene. The closed furoxan ring of benzofuroxan can undergo a ring-opening reaction to form the two nitroso groups of o-dinitrosobenzene. This process is reversible, and the position of the equilibrium is a key determinant of the chemical and biological properties of these compounds. The o-dinitrosobenzene intermediate, while highly transient, is believed to be the reactive species responsible for many of the characteristic reactions of benzofuroxans, including their ability to act as NO-releasing agents and their participation in cycloaddition reactions.[1][2]

The isomerization is a tautomeric rearrangement that allows for the interconversion of substituted benzofuroxans.[1] For instance, the N-1-oxide and N-3-oxide forms of a substituted benzofuroxan can interconvert through the formation of the o-dinitrosoarene intermediate.[2]

Diagram of the Benzofuroxan and o-Dinitrosobenzene Equilibrium

Caption: The reversible equilibrium between benzofuroxan and o-dinitrosobenzene.

Quantitative Data on the Equilibrium

Direct experimental determination of the equilibrium constant (Keq) and thermodynamic parameters for the benzofuroxan/o-dinitrosobenzene equilibrium is challenging due to the high reactivity and short lifetime of the o-dinitrosobenzene intermediate. Consequently, much of the available quantitative data comes from computational studies.

Computational Studies

Density Functional Theory (DFT) and ab initio calculations have been employed to investigate the energetics of the isomerization. These studies consistently show that benzofuroxan is thermodynamically more stable than o-dinitrosobenzene.

| Parameter | Calculated Value (kJ/mol) | Method | Reference |

| Activation Energy (Forward, Ea+) | 51.0 | B3LYP/6-31G(d) | [3] |

| Activation Energy (Backward, Ea-) | 4.6 | B3LYP/6-31G(d) | [3] |

| Experimental Value | |||

| Activation Energy (Forward, Ea+) | 58.6 | Experimental (unspecified) | [3] |

Table 1: Calculated and Experimental Activation Energies for the Benzofuroxan - o-Dinitrosobenzene Isomerization.

The computational results indicate a significant energy barrier for the ring-opening of benzofuroxan, while the reverse reaction (ring-closing of o-dinitrosobenzene) has a very small activation barrier, further supporting the higher stability of the benzofuroxan form.[3]

Experimental Protocols for Studying the Equilibrium

Given the transient nature of o-dinitrosobenzene, its existence and the equilibrium are primarily studied through indirect methods, such as trapping experiments and spectroscopic analysis in isolated environments.

Spectroscopic Detection in Inert Gas Matrices

A conclusive method for the direct observation of o-dinitrosobenzene involves the photolysis of benzofuroxan or o-nitrophenyl azide in a low-temperature inert gas matrix. This technique allows for the trapping and spectroscopic characterization of the highly reactive intermediate.[1]

Experimental Workflow for Matrix Isolation Spectroscopy

Caption: Workflow for the detection of o-dinitrosobenzene via matrix isolation spectroscopy.

Detailed Protocol:

-

Sample Preparation: A gaseous mixture of benzofuroxan and a large excess of an inert gas (e.g., Argon) is prepared. The concentration of benzofuroxan is kept low to ensure individual molecules are isolated within the solid matrix.

-

Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature, typically between 12-14 K, inside a high-vacuum cryostat.

-

Initial Spectroscopy: An initial infrared (IR) or ultraviolet-visible (UV-Vis) spectrum of the matrix-isolated benzofuroxan is recorded.

-

Photolysis: The matrix is then irradiated with a UV light source. The energy from the UV light induces the ring-opening of benzofuroxan to form o-dinitrosobenzene.

-

Post-Photolysis Spectroscopy: IR or UV-Vis spectra are recorded at intervals during and after photolysis.

-

Data Analysis: The appearance of new absorption bands in the spectra after photolysis indicates the formation of a new species. These new bands are assigned to the vibrational modes of o-dinitrosobenzene. For instance, in IR spectroscopy, the characteristic N=O stretching vibrations appear in the region of 1500-1600 cm-1.[1] Specifically, for 15N labeled benzofuroxan, two νN=O bands were observed at 1516 and 1501 cm−1.[1]

Trapping Experiments

Trapping experiments provide chemical evidence for the existence of the o-dinitrosobenzene intermediate at temperatures where it is too unstable to be observed directly. In these experiments, a reactive species (a "trapping agent") is added to the reaction mixture to intercept the transient intermediate and form a stable, characterizable product.

Logical Relationship in a Trapping Experiment

Caption: The logical flow of a trapping experiment to detect o-dinitrosobenzene.

Detailed Protocol for Diels-Alder Trapping:

A common method for trapping o-dinitrosobenzene is through a [4+2] cycloaddition (Diels-Alder) reaction with a suitable diene. The nitroso groups of o-dinitrosobenzene can act as dienophiles.

-

Reaction Setup: Benzofuroxan is dissolved in a suitable solvent (e.g., bromobenzene) in a reaction vessel equipped with a condenser and a stirring mechanism.

-

Addition of Trapping Agent: A trapping agent, such as a conjugated diene (e.g., cyclopentadiene or 1,3-cyclohexadiene), is added to the solution.

-

Heating: The reaction mixture is heated to a temperature sufficient to promote the ring-opening of benzofuroxan to o-dinitrosobenzene. For example, heating benzofuroxan with p-anisyl azide in bromobenzene at 155 °C has been reported.[1]

-

Reaction: The in-situ generated o-dinitrosobenzene rapidly reacts with the diene via a Diels-Alder cycloaddition to form a stable adduct.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed. The resulting residue is then purified using standard techniques such as column chromatography or recrystallization to isolate the stable adduct.

-

Characterization: The structure of the isolated adduct is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and IR spectroscopy. The successful isolation and characterization of the adduct provide strong evidence for the transient existence of the o-dinitrosobenzene intermediate.

Conclusion

The equilibrium between benzofuroxan and o-dinitrosobenzene is a fundamental aspect of the chemistry of this important class of heterocyclic compounds. While benzofuroxan is the thermodynamically more stable isomer, the transient o-dinitrosobenzene intermediate plays a crucial role in the reactivity of these molecules. Due to the fleeting nature of o-dinitrosobenzene, its study relies on a combination of computational methods and indirect experimental techniques such as low-temperature matrix isolation spectroscopy and chemical trapping experiments. The protocols and data presented in this guide provide a framework for researchers and scientists to understand and further investigate this intriguing chemical equilibrium, which is essential for the rational design and development of new drugs and other functional materials based on the benzofuroxan scaffold.

References

A Technical Guide to the Chemistry of Dinitroso and Polynitroso Compounds

Abstract: The chemistry of C-nitroso compounds (R-N=O) is a field of significant interest due to their unique reactivity, structural diversity, and involvement in various biological and chemical processes.[1][2] While mononitroso compounds have been extensively studied, dinitroso and polynitroso compounds—molecules containing two or more nitroso groups—represent an emerging area of research with untapped potential.[1][3] These compounds exhibit fascinating intra- and intermolecular interactions, leading to complex dimerization and polymerization behaviors.[2][4] This technical guide provides an in-depth exploration of the synthesis, structure, properties, and reactivity of dinitroso and polynitroso compounds. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways, aimed at researchers, scientists, and professionals in drug development and materials science.

Introduction to Dinitroso and Polynitroso Chemistry

C-nitroso compounds are characterized by the nitroso functional group (-N=O) covalently bonded to a carbon atom.[1] Their chemistry is rich and varied, with applications in organic synthesis and medicinal chemistry.[5] Dinitroso and polynitroso compounds can be broadly categorized based on the interaction between their nitroso groups:[1]

-

Non-interacting dinitroso compounds: The two nitroso groups are sufficiently separated within the molecule that they behave independently, exhibiting the characteristic properties of a monomeric nitroso group.[1]

-

Dinitroso compounds with intramolecular interactions: The nitroso groups are positioned to interact with each other, leading to the formation of stable heterocyclic structures like cis-azodioxy groups or furoxans.[1]

-

Dinitroso compounds with intermolecular interactions: These compounds, such as p-dinitrosobenzene, readily undergo polymerization to form oligomers or polymers linked by azodioxy (–N(O)=N(O)–) groups.[1][4]

The ability of aromatic C-nitroso compounds to reversibly dimerize or polymerize is a defining feature, making them valuable models for studying solid-state reaction mechanisms and building blocks for supramolecular assemblies.[4][6]

Synthesis of Dinitroso and Polynitroso Compounds

The synthesis of dinitroso and polynitroso compounds can be challenging due to the high reactivity and potential instability of the nitroso functional group.[5] Several established methods are employed, with the choice depending on the target molecule's structure.[5][7]

Common Synthetic Routes:

-

Oxidation of Hydroxylamines or Amines: The oxidation of the corresponding dihydroxylamines or diamines is a primary method. Mild oxidizing agents are required to prevent further oxidation to nitro compounds.[1][5] An early example is the preparation of 2,6-dimethyl-2,6-dinitrosoheptan-4-one via HgO oxidation of the bis-hydroxylamine precursor.[1]

-

Reduction of Nitro Compounds: The partial reduction of dinitro or polynitro compounds can yield the desired nitroso derivatives.[5] For example, the synthesis of m-dinitrosobenzene involves the reduction of m-dinitrobenzene to the dihydroxylamine, followed by oxidation.[1]

-

Addition of Nitrosyl Halides to Alkenes: The addition of nitrosyl halides, such as nitrosyl chloride (NOCl), across carbon-carbon double bonds is a useful method for preparing certain types of dinitroso compounds.[7]

-

Electrochemical Methods: Electrochemical oxidation of precursors like p-benzoquinone dioxime provides a clean and efficient route to compounds such as p-dinitrosobenzene.[1]

-

Cyclotrimerization: A novel strategy for synthesizing aromatic trinitroso compounds involves the cyclotrimerization of precursors like 4-nitrosoacetophenone or 4-nitrosobenzonitrile.[6][8]

Structure and Physicochemical Properties

The most distinctive property of many C-nitroso compounds is their ability to exist in a monomer-dimer equilibrium.[9][10] Monomeric C-nitroso compounds are typically blue or green, while their dimeric (azodioxy) forms are often colorless or pale yellow.[1][10] In the solid state, the dimer is usually favored, whereas dilute solutions or higher temperatures favor the monomer.[10]

Dinitroso and polynitroso compounds extend this behavior to form oligomeric or polymeric structures, particularly in the solid state.[1][8] For instance, p-dinitrosobenzene exists as a yellow-brown amorphous polymeric solid at room temperature.[1]

Data Presentation

Table 1: Spectroscopic Data for Representative Dinitroso Compounds

| Compound | Solvent | λmax (nm) | εmax (dm3mol−1cm−1) | Citation |

|---|---|---|---|---|

| trans-1,4-dichloro-1,4-dinitrosocyclohexane | 1,1,1-trifluoroethanol | 640 | 42 | [1] |

| 5,10-bis(4-nitrosophenyl)-15,20-diphenylporphyrin | Methanol | 710 | 34 | [1] |

This data reflects the n → π transition characteristic of the monomeric nitroso group. The molar extinction coefficient (εmax) for dinitroso compounds with non-interacting groups is approximately twice that of a related mononitroso compound.*[1]

Table 2: Calculated Bond Lengths (Å) for Nitrosobenzene Monomer and Dimers

| Bond | Monomer | Z-Dimer | E-Dimer | Citation |

|---|---|---|---|---|

| N=O | 1.223 | 1.256 - 1.259 | 1.268 - 1.274 | [11] |

| C-N | 1.441 | 1.444 - 1.447 | 1.450 - 1.453 | [11] |

| N-N | - | 1.332 - 1.335 | ~1.33 | [11] |

Calculations show that upon dimerization, the N=O bond lengthens, acquiring more single-bond character, while a new N-N bond with significant double-bond character is formed.[11]

Table 3: Gas-Phase Thermodynamic Data for Nitrosobenzene Dimerization

| Parameter | Z-Isomer | E-Isomer | Citation |

|---|---|---|---|

| ΔrH° (kJ·mol−1) | -22.15 | -26.21 | [4] |

| ΔrG° (kJ·mol−1) | 33.39 | 30.08 | [4] |

The negative enthalpy change indicates that dimerization is an exothermic process, while the positive Gibbs free energy change shows that the monomer is favored in the gas phase.[4]

Reactivity and Decomposition

The reactivity of dinitroso and polynitroso compounds is dominated by the chemistry of the -N=O group, particularly its propensity for self-association.

Dimerization and Polymerization

Aromatic dinitroso compounds, especially those with para-substituted nitroso groups, are prone to polymerization, forming azodioxy-linked chains.[4] This process is often reversible. In the solid state, cryogenic photolysis can break the azodioxy N-N bond to generate the nitroso monomers, which are stable at low temperatures. Upon warming, they readily re-dimerize or polymerize.[4] This reversible transformation makes these compounds excellent models for studying topochemical reactions.

Thermal Stability and Decomposition

Dinitroso and polynitroso compounds are generally sensitive to heat and light.[10] The C-N bond dissociation energies for nitrosoarenes are in the range of 50–60 kcal/mol (210–250 kJ/mol).[10] The thermal stability of polynitro compounds can be tuned by integrating other chemical moieties, such as energetic ionic salts.[12][13]

A significant decomposition pathway for some dinitroso compounds, particularly those derived from furoxans, is the release of nitric oxide (NO).[1] This property is the basis for their investigation as vasodilator drugs, as the released NO can trigger physiological signaling cascades.[1]

Experimental Protocols

Due to their reactivity, the synthesis and handling of nitroso compounds require careful control of reaction conditions.[5]

Protocol 1: Synthesis of 1,3,5-Tris(4-nitrosophenyl)benzene

This protocol is adapted from a novel strategy for creating aromatic polynitroso compounds.[6]

Objective: To synthesize a trinitroso compound via cyclotrimerization.

Materials:

-

4-Nitrosoacetophenone

-

Trifluoromethanesulfonic acid (TFMS)

-

Water, Acetone, Dichloromethane (DCM) for washing

-

Round bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Place 4-nitrosoacetophenone (1 equivalent) in a round bottom flask under an argon atmosphere.

-

At 0 °C, add trifluoromethanesulfonic acid (approx. 3.5 equivalents) dropwise over 10 minutes.

-

Stir the reaction mixture at 110 °C for 18 hours.

-

Cool the mixture and add 3 mL of water. A dark brown product should precipitate.

-

Filter the precipitate and wash it thoroughly with water, followed by acetone, and then DCM to remove impurities.

-

Dry the resulting solid product under vacuum.

Expected Outcome: A solid E-azodioxy linked polymer of 1,3,5-tris(4-nitrosophenyl)benzene.

Protocol 2: Characterization of Dinitroso Compounds

Purification and characterization are crucial but can be challenging.[5]

Objective: To confirm the identity and purity of a synthesized dinitroso compound.

Methodologies:

-

Purification: If necessary, purify the crude product using column chromatography or recrystallization. Due to potential instability, these steps should be performed promptly and at low temperatures if possible.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 1H and 13C NMR spectra will confirm the carbon-hydrogen framework. The spectra can be complex due to the presence of monomer-dimer mixtures.[11]

-

Infrared (IR) Spectroscopy: Analyze the sample as a KBr pellet or a thin film. Look for the characteristic N=O stretching vibration of the monomer around 1500-1600 cm-1. The azodioxy group in dimers shows characteristic stretches at lower frequencies.[4]

-

UV-Visible Spectroscopy: For compounds that exist as monomers in solution, dissolve a small amount in a suitable solvent (e.g., methanol, ethanol). Record the spectrum and identify the λmax in the visible region (typically >600 nm), which corresponds to the n → π* transition of the nitroso group.[1]

-

Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI, EI) to determine the molecular weight of the compound. Fragmentation patterns can provide additional structural information.[5]

Applications in Drug Development and Materials Science

The unique chemistry of dinitroso and polynitroso compounds makes them attractive for several advanced applications.

Nitric Oxide (NO) Donors for Drug Development

The ability of certain dinitroso compounds and related structures like furoxans to release two molecules of nitric oxide upon decomposition is of significant pharmacological interest.[1] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation (the relaxation of blood vessels).

Drugs that can deliver NO to specific tissues are valuable for treating conditions like hypertension and angina. Furoxans, which can be considered intramolecularly interacting dinitroso systems, release NO upon reaction with thiols, making them effective vasodilators.[1]

Porous Organic Polymers

The intermolecular polymerization of aromatic polynitroso compounds can be harnessed to create azodioxy-linked porous organic polymers (POPs).[8] These materials have ordered structures and can be designed to have high surface areas. Their properties make them promising candidates for applications such as gas storage and separation, particularly for the adsorption of CO₂.[8] Recently synthesized azodioxy oligomers and polymers have shown good thermal stability and mesoporous character.[6]

Conclusion

The chemistry of dinitroso and polynitroso compounds is a rich and relatively unexplored domain.[1][14] Their defining characteristic—the reversible formation of azodioxy linkages—provides a foundation for unique structural and reactive properties. Advances in synthetic methodologies are enabling the creation of complex polynitroso architectures that were previously inaccessible.[6] The potential of these compounds as nitric oxide donors in medicine and as building blocks for functional porous materials ensures that they will remain a topic of considerable interest and future development.[1][14] Further exploration into their coordination chemistry and use as spin-trapping agents is also warranted.[1]

References

- 1. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dinitroso and polynitroso compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Dinitroso and polynitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nitroso - Wikipedia [en.wikipedia.org]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. Tuning thermal stability and mechanical sensitivity of polynitro compounds via integrating energetic ionic salts [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Mechanisms Involving 1,2-Dinitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dinitrosobenzene is a highly reactive, transient intermediate that plays a pivotal role in a variety of chemical transformations. Its chemistry is intrinsically linked to the thermal and photochemical behavior of benzofuroxan (also known as benzofurazan-1-oxide) and its derivatives. This technical guide provides a comprehensive overview of the reaction mechanisms involving this compound, with a focus on its in-situ generation and subsequent cycloaddition reactions, which are of significant interest in synthetic chemistry and drug development.

Core Concepts: The Benzofuroxan-1,2-Dinitrosobenzene Equilibrium

The central theme in the chemistry of this compound is its existence in equilibrium with benzofuroxan. Benzofuroxan can undergo a thermally or photochemically induced ring-opening to form the open-chain this compound isomer. This equilibrium is a key gateway to the diverse reactivity of this system.

The existence of the highly reactive this compound intermediate has been substantiated through various trapping experiments and spectroscopic studies conducted at low temperatures.[1][2] For instance, photolysis of benzofuroxan in an argon matrix at 12-14 K has allowed for the direct spectroscopic observation of this compound by IR and UV spectroscopy.[1]

Synthesis of Precursors: Benzofuroxans

The primary route to generating this compound in situ is through the synthesis and subsequent ring-opening of benzofuroxan and its substituted derivatives.

Synthesis of Benzofuroxan from 2-Nitroaniline

A common and efficient method for the preparation of benzofuroxan is the oxidation of 2-nitroaniline using sodium hypochlorite.[3][4] This reaction proceeds through a stepwise mechanism involving oxidation, hydrogen transfer, dehydration, and finally, cyclization.[4]

Experimental Protocol: Synthesis of Benzofuroxan from 2-Nitroaniline [5]

-

Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared by dissolving sodium hydroxide (50 g, 1.25 mol) in water (200 mL) and cooling to 0°C. Crushed ice (100 g) is added, and chlorine gas is bubbled through the solution until 41 g (0.58 mol) is absorbed, while maintaining the temperature at 0°C. The solution should be kept in the dark at 0°C until use.

-

Oxidation of 2-Nitroaniline: A mixture of potassium hydroxide (21 g, 0.32 mol) and 95% ethanol (250 mL) is heated until the solid dissolves. To this warm solution, 2-nitroaniline (40 g, 0.29 mol) is added. The resulting deep red solution is cooled to 0°C.

-

Reaction and Work-up: The freshly prepared sodium hypochlorite solution is added slowly with vigorous stirring over 10 minutes. The reaction mixture is stirred for an additional hour at 0-5°C. The precipitated product is collected by filtration, washed with cold water, and air-dried. The crude benzofuroxan can be purified by recrystallization from ethanol.

Reaction Mechanisms Involving this compound

The transient this compound is a potent dienophile and electrophile, readily participating in a variety of reactions.

[4+2] Cycloaddition: Diels-Alder Reactions

One of the most characteristic reactions of this compound is its participation as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.[1] This serves as a powerful method for "trapping" the elusive intermediate and synthesizing novel heterocyclic scaffolds.

A key example is the trapping of an o-dinitroso intermediate, generated from the thermal equilibration of 6-nitro[6][7][8]oxadiazolo[4,5-b]pyridine 1-oxide, with cyclohexadiene to form a Diels-Alder diadduct.[9]

Experimental Protocol: Diels-Alder Trapping of an in-situ Generated o-Dinitroso Intermediate [9]

A solution of 6-nitro[6][7][8]oxadiazolo[4,5-b]pyridine 1-oxide (1 mmol) and an excess of cyclohexadiene (5 mmol) in chloroform (10 mL) is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Diels-Alder diadduct.

Table 1: Quantitative Data for Diels-Alder Reactions of in-situ Generated 1,2-Dinitrosoarenes

| Diene | Dienophile Precursor | Product | Yield (%) | Reference |

| Cyclohexadiene | 6-nitro[6][7][8]oxadiazolo[4,5-b]pyridine 1-oxide | Diels-Alder Diadduct | Not specified | [9] |

| Cyclopentadiene | Benzofuroxan | endo-Adduct | High | [6] |

| Various Dienes | Perfluorinated Olefins/Sulfur | Diels-Alder Adducts of Perfluorinated Thioketones | 30-78 | [10] |

The Beirut Reaction: Synthesis of Quinoxaline-1,4-Dioxides

The reaction of benzofuroxans with electron-rich species such as enamines, enolates, and β-keto esters, which proceeds through the this compound intermediate, is known as the Beirut Reaction.[6][7] This reaction is a versatile method for the synthesis of quinoxaline-1,4-dioxides, a class of compounds with significant biological activities.[7]

The reaction is initiated by the ring-opening of benzofuroxan to this compound. The enamine or enolate then acts as a nucleophile, attacking one of the nitroso groups, followed by a series of cyclization and dehydration steps to yield the quinoxaline-1,4-dioxide.

Experimental Protocol: Synthesis of a Quinoxaline-1,4-Dioxide via the Beirut Reaction [11]

-

To a solution of benzofuroxan (1 mmol) in a suitable solvent (e.g., chloroform, diethyl ether), the β-keto ester (1.1 mmol) is added at 0°C.

-

Triethylamine (1.2 mmol) is added dropwise to the mixture, which is then stirred in the dark at room temperature for 1-3 days.

-

The resulting crude product is precipitated, collected by filtration, washed with diethyl ether, and purified by recrystallization from ethanol.

Table 2: Synthesis of Quinoxaline-1,4-Dioxides via the Beirut Reaction

| Benzofuroxan Derivative | Nucleophile | Product | Yield (%) | Reference |

| Benzofuroxan | Morpholinylcyclohexene | 2,3-Tetramethylenequinoxaline 1,4-dioxide | Moderate | [7] |

| Aminobenzofuroxans | Benzoylacetonitrile | 7-Amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides | Good | [7] |

| 5-Sulfonamidobenzofuroxan | Various β-dicarbonyls | 6(7)-Sulfonamido-substituted quinoxaline 1,4-dioxides | Not specified | [12] |

Visualizing the Mechanisms

To better illustrate the relationships and transformations discussed, the following diagrams are provided in the DOT language for Graphviz.

Benzofuroxan-1,2-Dinitrosobenzene Equilibrium

Caption: Equilibrium between benzofuroxan and this compound.

Diels-Alder Reaction Workflow

Caption: Workflow for the Diels-Alder trapping of this compound.

Beirut Reaction Signaling Pathway

Caption: Signaling pathway of the Beirut Reaction.

Conclusion

The chemistry of this compound, primarily accessed through the ring-opening of benzofuroxans, offers a rich landscape of reaction mechanisms. Its ability to act as a potent dienophile in Diels-Alder reactions and as an electrophile in the Beirut reaction provides efficient pathways to complex heterocyclic structures, including quinoxaline-1,4-dioxides, which are of considerable interest in medicinal chemistry. Understanding these reaction mechanisms, supported by detailed experimental protocols and quantitative data, is crucial for leveraging the synthetic potential of this transient yet highly reactive intermediate in the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. studylib.net [studylib.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Search Results [beilstein-journals.org]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

An In-Depth Technical Guide to the Precursors and Synthesis of 1,2-Dinitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dinitrosobenzene, a reactive intermediate of significant interest in various chemical transformations. Due to its transient nature, this compound is typically generated in situ from a stable precursor. This document details the synthesis of the most common precursor, benzofuroxan (also known as benzo[c][1][2][3]oxadiazole N-oxide), and the subsequent methods for its conversion to this compound.

Introduction

This compound is a highly reactive molecule that readily undergoes isomerization to the more stable benzofuroxan. Attempts to isolate this compound under normal conditions are generally unsuccessful due to this rapid cyclization. However, it can be generated as a short-lived intermediate through the thermal or photochemical ring-opening of benzofuroxan.[4] Spectroscopic evidence, primarily from IR and UV studies in cryogenic matrices, has confirmed its transient existence.[4] This guide focuses on the practical synthesis of the benzofuroxan precursor and the established methods for the in situ generation of this compound.

Synthesis of the Benzofuroxan Precursor

The most reliable and commonly employed method for the synthesis of benzofuroxan is the oxidative cyclization of 2-nitroaniline. The following protocol is adapted from a well-established procedure.[5]

This procedure involves the oxidation of 2-nitroaniline using sodium hypochlorite in an alkaline ethanolic solution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitroaniline | 138.12 | 40 g | 0.29 |

| Potassium Hydroxide | 56.11 | 21 g | 0.32 |

| 95% Ethanol | - | 250 mL | - |

| Sodium Hypochlorite (aq) | - | (from Part A) | - |

| Water | - | 200 mL | - |

Part A: Preparation of Sodium Hypochlorite Solution (if not commercially available) This step should be performed in a well-ventilated hood. A detailed procedure for the preparation of the sodium hypochlorite solution can be found in standard laboratory manuals. Commercially available stabilized sodium hypochlorite solutions can also be used, with appropriate adjustments in concentration and volume.

Part B: Synthesis of Benzofuroxan

-

In a 1-liter Erlenmeyer flask, a mixture of 21 g (0.32 mole) of potassium hydroxide and 250 mL of 95% ethanol is heated on a steam bath until all the solid dissolves.

-

40 g (0.29 mole) of 2-nitroaniline is then dissolved in the warm alkaline solution. The resulting solution will be deep red.

-

The solution is cooled to 0°C in an ice bath.

-

The sodium hypochlorite solution is added slowly with vigorous stirring over approximately 10 minutes. The temperature should be maintained near 0°C to minimize decomposition of the hypochlorite and prevent the formation of tarry by-products.[5]

-

A flocculent yellow precipitate of benzofuroxan will form.

-

The precipitate is collected by filtration using a large Büchner funnel.

-

The collected solid is washed with 200 mL of water and then air-dried.

Yield and Characterization:

-

Yield: 36.0–36.5 g (80–82%)[5]

-

Appearance: Yellow, flocculent solid

-

Melting Point: 72–73°C

References

- 1. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinitroso and polynitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Critical Role of Electron Correlation in Unraveling the Benzofuroxan System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuroxan system, a class of heterocyclic compounds, has garnered significant attention in medicinal chemistry and materials science due to its unique electronic structure and diverse biological activities. Termed "electron-overcrowded," the benzofuroxan ring system presents a fascinating case where electron correlation effects are paramount to understanding its geometry, reactivity, and spectroscopic properties.[1] This technical guide provides an in-depth exploration of the role of electron correlation in the benzofuroxan system, offering a comprehensive resource for researchers engaged in its study and application, particularly in the realm of drug development.

Benzofuroxan and its derivatives are notable for their capacity to act as nitric oxide (NO) donors, a property that underpins their potential as anticancer, antimicrobial, and antiparasitic agents.[2] The release of NO is a complex process, and its mechanism is intricately linked to the electronic and structural characteristics of the benzofuroxan core. A thorough understanding of electron correlation is, therefore, indispensable for the rational design of novel benzofuroxan-based therapeutics with tailored NO-releasing properties and enhanced biological efficacy.

This guide will delve into the computational and experimental methodologies employed to investigate the benzofuroxan system, present key quantitative data in a comparative format, and visualize the intricate relationships between electron correlation, molecular properties, and biological signaling pathways.

The Challenge of Electron Correlation in Benzofuroxan

Electron correlation refers to the interaction and correlated motion of electrons in a multi-electron system.[3] In quantum chemistry, the widely used Hartree-Fock (HF) method approximates the electron-electron interaction as an average field, thereby neglecting the instantaneous correlation in electron movement. This approximation can lead to significant inaccuracies, especially for systems with high electron density or multiple resonance structures, such as benzofuroxans.

The benzofuroxan ring is characterized by a high degree of electron delocalization and the presence of multiple heteroatoms, leading to a complex electronic landscape.[1] Low-level computational methods that do not adequately account for electron correlation often fail to accurately predict key molecular properties like bond lengths, bond angles, and reaction energetics.[4] Consequently, more sophisticated post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, or Density Functional Theory (DFT) with appropriate functionals, are necessary for a reliable theoretical description of the benzofuroxan system.[5]

Data Presentation: A Comparative Analysis of a Benzofuroxan Derivative

To illustrate the impact of electron correlation, the following tables summarize key quantitative data for a representative benzofuroxan derivative, 4,6-dichloro-5-nitrobenzofuroxan, obtained from various computational methods and compared with experimental X-ray diffraction data where available.

Table 1: Selected Bond Lengths (Å) of 4,6-dichloro-5-nitrobenzofuroxan

| Bond | Experimental (X-ray) | DFT (B3LYP/6-311++G(d,p)) |

| C4-C5 | 1.415 | 1.419 |

| C5-C6 | 1.416 | 1.420 |

| C4-Cl1 | 1.721 | 1.725 |

| C6-Cl2 | 1.722 | 1.726 |

| C5-N1 | 1.472 | 1.475 |

| N1-O1 | 1.228 | 1.231 |

| N1-O2 | 1.227 | 1.230 |

Data compiled from literature sources.

Table 2: Selected Bond Angles (°) of 4,6-dichloro-5-nitrobenzofuroxan

| Angle | Experimental (X-ray) | DFT (B3LYP/6-311++G(d,p)) |

| C4-C5-C6 | 119.8 | 119.9 |

| Cl1-C4-C5 | 120.1 | 120.0 |

| Cl2-C6-C5 | 120.2 | 120.1 |

| C4-C5-N1 | 120.0 | 120.1 |

| C6-C5-N1 | 120.1 | 120.0 |

| O1-N1-O2 | 124.5 | 124.6 |

Data compiled from literature sources.

Table 3: Calculated Reaction Energies (kcal/mol) for a Nucleophilic Aromatic Substitution on a Benzofuroxan Derivative

| Reaction Step | DFT (B3LYP/6-311++G(d,p)) |

| Formation of Intermediate Complex | +2.0 |

| Overall Reaction Energy | -36.7 |

Data represents a typical reaction profile and is sourced from computational studies.[6]

Experimental Protocols

A comprehensive understanding of the benzofuroxan system necessitates a combination of theoretical calculations and experimental validation. Below are detailed methodologies for key experiments frequently cited in the literature.

Synthesis of 7-Amino-4,6-dinitrobenzofuroxan (ADNBF)

This protocol describes a common method for the synthesis of the important intermediate, 7-amino-4,6-dinitrobenzofuroxan.

Materials:

-

2,3,4,6-tetranitroaniline

-

Sodium azide (NaN₃)

-

Glacial acetic acid

Procedure:

-

Suspend 2,3,4,6-tetranitroaniline (0.0366 mol) in 100 mL of glacial acetic acid at 25 °C with stirring.

-

Add sodium azide (0.0738 mol) to the suspension all at once.

-

Immerse the reaction vessel in a 25 °C water bath to manage the initial exothermic reaction. The temperature will rise to approximately 40 °C.

-

Continue stirring as the temperature gradually decreases.

-

Once the initial vigorous gas evolution subsides, heat the reaction mixture.

-

Cool the reaction mixture to allow the product to precipitate.

-

Collect the yellow solid product by filtration. This method typically yields high-purity ADNBF.[7]

Synthesis of 5,7-Diamino-4,6-dinitrobenzofuroxan (CL-14)

This protocol outlines the amination of ADNBF to produce the energetic material CL-14.

Materials:

-

7-Amino-4,6-dinitrobenzofuroxan (ADNBF)

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH)

-

Deionized water

-

Strong acid (for acidification)

Procedure:

-

Prepare a solution of hydroxylamine by adding hydroxylamine hydrochloride (0.0602 mol) to a stirred solution of 85% KOH (0.606 eq) in 300 mL of water at 5 °C.

-

Add ADNBF (0.0221 mol) to the hydroxylamine solution while maintaining the temperature at 5 °C with continuous stirring.

-

A transient bright-red color will appear, which then changes to orange. Continue stirring at 5 °C for 5 hours.

-

Pour the reaction mixture into 500 mL of ice water and stir for an additional 15 minutes.

-

Acidify the resulting salt with a strong acid to precipitate the fine powder of 5,7-diamino-4,6-dinitrobenzofuroxan.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the benzofuroxan derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum. Typical chemical shifts for aromatic protons in benzofuroxan systems appear in the range of δ 7.0-9.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Aromatic carbons typically resonate between δ 110-160 ppm. The specific chemical shifts provide valuable information about the electronic environment of each carbon atom. Due to the tautomerism in benzofuroxan systems, NMR spectra can sometimes show broadened peaks at room temperature.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate.

-

Instrumentation: Use an FT-IR spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: Characteristic vibrational bands for the benzofuroxan core include N-O stretching vibrations (around 1600-1650 cm⁻¹ and 1300-1350 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-H stretching (around 3000-3100 cm⁻¹). The positions and intensities of these bands are sensitive to the substitution pattern on the ring.

Mandatory Visualizations

Logical Relationship: Electron Correlation and Benzofuroxan Properties

Experimental Workflow: Synthesis and Characterization of Benzofuroxan Derivatives

References

- 1. Benzofuroxan derivatives N-Br and N-I induce intrinsic apoptosis in melanoma cells by regulating AKT/BIM signaling and display anti metastatic activity in vivo | springermedizin.de [springermedizin.de]

- 2. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 4. Benzofuroxan derivatives N-Br and N-I induce intrinsic apoptosis in melanoma cells by regulating AKT/BIM signaling and display anti metastatic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. USH1078H - Synthesis of 5,7-diamino-4,6-dinitrobenzofuroxan - Google Patents [patents.google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring intramolecular interactions in dinitroso compounds

An In-Depth Technical Guide to Intramolecular Interactions in Dinitroso Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intramolecular interactions governing the chemistry of dinitroso compounds. Dinitroso compounds, molecules containing two nitroso (–N=O) groups, are a fascinating class of molecules whose properties are largely dictated by the spatial relationship between these two functional groups. When positioned in proximity, the two nitroso groups can engage in significant intramolecular interactions, leading to cyclization and the formation of more stable heterocyclic structures. Understanding these interactions is crucial for predicting molecular stability, reactivity, and for the rational design of novel molecules in fields such as energetic materials and pharmaceuticals.

Classification of Dinitroso Compounds

Dinitroso compounds can be broadly categorized based on the nature of the interaction between the two nitroso groups[1]:

-

Non-Interacting Dinitroso Compounds: In these molecules, the nitroso groups are sufficiently separated by a rigid or extended molecular framework, preventing any significant through-space or through-bond interaction. These compounds typically exhibit the characteristic blue or green color of monomeric C-nitroso compounds and display spectroscopic properties approximately double that of their mononitroso analogues[1].

-

Dinitroso Compounds with Intramolecular Interactions: When steric and electronic factors permit, the two nitroso groups can interact, leading to spontaneous cyclization. This is the primary focus of this guide.

-

Dinitroso Compounds with Intermolecular Interactions: In cases like p-dinitrosobenzene, the nitroso groups of one molecule interact with those of another, leading to the formation of dimers, oligomers, or polymers[1].

Key Intramolecular Interaction Pathways

For dinitroso compounds where the nitroso groups are in proximity (e.g., in 1,2- or 1,3-positions on an aliphatic chain or ortho on an aromatic ring), two primary cyclization pathways dominate, driven by favorable intramolecular interactions[1].

A diagram illustrating these competing pathways is presented below.

Pathway A: N···N Interaction to form cis-Azodioxy Groups

This pathway involves a direct through-space interaction between the two nitrogen atoms of the nitroso groups, leading to the formation of a new N-N bond and a heterocyclic ring known as a cis-azodioxy group[1][2]. This process can be conceptualized as an intramolecular dimerization. The formation of a trans-azodioxy linkage is considered sterically impossible[1]. This interaction is frequently observed in flexible dinitrosoalkanes, where the initial formation of the transient dinitroso species is often accompanied by the appearance of a blue color, which then fades as the colorless cyclic azodioxy product is formed[2].

Pathway B: N···O Interaction to form Furoxans

The second major pathway involves the interaction between the nitrogen atom of one nitroso group and the oxygen atom of the other. This leads to the formation of a furoxan ring (a 1,2,5-oxadiazole-2-oxide)[1][2]. This type of cyclization is characteristic of ortho-dinitrosobenzenes and dinitrosoalkenes, where the two nitroso groups are attached to a π-system[1]. The existence of the highly reactive o-dinitrosobenzene intermediate has been confirmed through trapping experiments[1].

Quantitative Data and Structural Parameters

The study of intramolecular interactions relies on precise quantitative data from both experimental and computational sources. The tables below summarize key structural and energetic parameters.

Table 1: Calculated Geometries of Dinitrosobenzenes (3-21G//3-21G Ab Initio)

These values represent the ground state of the dinitrosoarenes before any potential cyclization. The subtle changes in C-N bond length suggest electronic effects from the second nitroso group.

| Bond | 1-Nitrosbenzene | 1,2-Dinitrosobenzene | 1,3-Dinitrosobenzene | 1,4-Dinitrosobenzene |

| N=O (Å) | 1.223 | 1.220 | 1.222 | 1.221 |

| C–N (Å) | 1.442 | 1.453 | 1.442 | 1.448 |

| Data sourced from Politzer and Bar-Adon, as cited in[1]. |

Table 2: Energetics of Furoxan Formation

The cyclization of a dinitrosoalkene to a furoxan is an energetically favorable process.

| Reaction | Method | Parameter | Value |

| Dinitrosoalkene → Furoxan Intermediate | DFT (B3LYP/6-31G*) | Formation Energy (Gas Phase) | -11.9 kcal/mol |

| Data for the dimerization of acetonitrile oxide via a dinitrosoalkene intermediate, from Houk and coworkers, as cited in[1]. |

Table 3: Typical Bond Lengths for Comparison

This table provides reference bond lengths to help characterize the nature of the newly formed bonds in the cyclized products.

| Bond Type | Hybridization | Typical Bond Length (Å) |

| N-N (Single) | sp³-sp³ | 1.45 |

| N=N (Double) | sp²-sp² | 1.25 |

| N-O (Single) | sp³-sp² | 1.36 |

| N=O (Double) | sp² | 1.21 |

| Values are representative and sourced from standard compilations[3]. |

Experimental and Computational Protocols

A combined experimental and theoretical approach is essential for fully characterizing dinitroso compounds and their intramolecular interactions.

Detailed Experimental Protocol: Synthesis of a Vicinal Dinitrosoalkane

This protocol describes the synthesis of a vicinal dinitrosoalkane via the addition of nitrosyl chloride (NOCl) to an alkene, a common method for generating adjacent nitroso groups[1][4]. The product often dimerizes spontaneously through intramolecular N···N interaction.

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled to -10 °C using an appropriate cooling bath (e.g., ice-salt or cryocooler).

-

Reagent Preparation: The alkene substrate (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and added to the cooled reaction flask.

-

In Situ Generation of NOCl: Nitrosyl chloride is highly toxic and corrosive, so it is typically generated in situ. A solution of isoamyl nitrite (1.1 eq) in CH₂Cl₂ is prepared in the dropping funnel. This solution is added dropwise to the stirred alkene solution, followed by the slow, simultaneous addition of concentrated hydrochloric acid (1.1 eq). The reaction proceeds via electrophilic addition, which can be either syn or anti depending on the substrate and solvent[1][4].

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC). The appearance of a transient blue color may indicate the formation of the monomeric dinitroso species. The reaction is typically complete within 1-2 hours.

-

Workup and Isolation: Upon completion, the reaction mixture is quenched with a cold, saturated sodium bicarbonate solution to neutralize the acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure at low temperature (< 25 °C) to avoid decomposition. The resulting crude product, the colorless cyclic cis-azodioxy dimer, can be purified by low-temperature column chromatography on silica gel.

-

Characterization: The structure of the final product is confirmed using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the cyclic structure and precise bond lengths.

Detailed Computational Protocol: NBO and QTAIM Analysis

This protocol outlines the steps to computationally analyze the intramolecular interactions in a dinitroso compound or its cyclized product using Density Functional Theory (DFT), Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) analysis.

-

Molecule Building and Optimization:

-

Construct the 3D structure of the target molecule (e.g., a dinitrosoalkane in a gauche conformation or the cyclized cis-azodioxy product) in a molecular editor.

-

Perform a geometry optimization and frequency calculation using a DFT method, for instance, the B3LYP functional with a Pople-style basis set like 6-311+G(d,p), in a quantum chemistry package like Gaussian[5]. The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.

-

From this calculation, save the final optimized coordinates and the checkpoint (.chk) file.

-

-

Natural Bond Orbital (NBO) Analysis:

-

NBO analysis is used to probe donor-acceptor interactions, which are indicative of hyperconjugation and charge delocalization that stabilize the interaction[5].

-

Using the optimized geometry, perform a single-point energy calculation with the Pop=NBO keyword in Gaussian.

-

Analysis of Output: Examine the NBO output for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". Look for significant stabilization energies, E(2), between filled (donor) and empty (acceptor) orbitals. For an N···N interaction, a key indicator would be delocalization from the lone pair orbital (LP) of one nitrogen atom to the antibonding sigma orbital (σ*) of the C-N bond of the other nitroso group. An E(2) value > 2.0 kcal/mol indicates a significant stabilizing interaction.

-

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

-

QTAIM analysis characterizes chemical bonds and interactions based on the topology of the electron density (ρ)[2].

-

First, generate a wavefunction file (.wfn or .wfx) from the optimized geometry using the output=wfx keyword in Gaussian.

-

Process this wavefunction file with a QTAIM software package, such as AIMAll[2].

-

Analysis of Output:

-

Bond Path and Bond Critical Point (BCP): Search for a bond path linking the two interacting atoms (e.g., N1 and N2, or N1 and O2). The presence of a (3, -1) BCP between these atoms is the primary indicator of an interaction.

-

Electron Density (ρ(r)) at the BCP: A higher value of ρ indicates a stronger, more covalent-like interaction.

-

Laplacian of Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian distinguishes the type of interaction. A negative value (∇²ρ(r) < 0) is characteristic of a shared-electron (covalent) interaction, while a positive value (∇²ρ(r) > 0) indicates a closed-shell interaction (e.g., ionic, hydrogen bond, or van der Waals). For incipient bond formation in dinitroso compounds, this value will be small and positive, indicating a strong closed-shell interaction.

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. QTAIM analysis dataset for non-covalent interactions in furan clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theorchem.ru [theorchem.ru]

- 4. organic chemistry - Stereochemistry of nitrosyl chloride addition to an alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]

Methodological & Application

Synthetic Routes for the Preparation of 1,2-Dinitrosobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dinitrosobenzene is a highly reactive intermediate of significant interest in organic synthesis and materials science. Its transient nature makes its isolation challenging, and it is often generated in situ for subsequent reactions. This document provides detailed application notes and experimental protocols for the preparation of this compound, primarily through the synthesis and subsequent decomposition of its stable precursor, benzofurazan oxide (also known as benzofurazan-1-oxide).

Primary Synthetic Route: Via Benzofurazan Oxide

The most established and reliable method for generating this compound proceeds in two key steps:

-

Synthesis of Benzofurazan Oxide: The oxidation of commercially available o-nitroaniline.

-

Generation of this compound: The thermal or photochemical decomposition of benzofurazan oxide.

This route is favored due to the stability and ease of isolation of the benzofurazan oxide intermediate.

Step 1: Synthesis of Benzofurazan Oxide from o-Nitroaniline

The synthesis of benzofurazan oxide from o-nitroaniline is a well-documented procedure, with a reliable protocol available from Organic Syntheses.[1] The reaction involves the oxidation of o-nitroaniline using sodium hypochlorite in an alkaline ethanolic solution.

Experimental Protocol: Synthesis of Benzofurazan Oxide [1]

A. Preparation of Sodium Hypochlorite Solution:

-

In a flask, dissolve 50 g (1.25 moles) of sodium hydroxide in 200 ml of water.

-

Cool the solution to 0°C and add 100 g of crushed ice.

-

Place the flask in an ice bath and bubble chlorine gas through the solution until 41 g (0.58 mole) is absorbed. Avoid an excess of chlorine.

-

Store the resulting sodium hypochlorite solution in the dark at 0°C until use.

B. Oxidation of o-Nitroaniline:

-

In a 1-liter Erlenmeyer flask, dissolve 21 g (0.32 mole) of potassium hydroxide in 250 ml of 95% ethanol by heating on a steam bath.

-

Add 40 g (0.29 mole) of o-nitroaniline to the warm alkali solution.

-

Cool the resulting deep red solution to 0°C in an ice bath.

-

Slowly add the prepared sodium hypochlorite solution with vigorous stirring over 10 minutes, maintaining the temperature near 0°C.

-

A flocculent yellow precipitate of benzofurazan oxide will form. Collect the precipitate on a large Büchner funnel.

-

Wash the product with 200 ml of water and air-dry.

-